molecular formula C5H8F3NO B8515488 Oxazolidine, 2-methyl-2-(trifluoromethyl)-

Oxazolidine, 2-methyl-2-(trifluoromethyl)-

Cat. No. B8515488
M. Wt: 155.12 g/mol
InChI Key: JGMHBULHZNOKMR-UHFFFAOYSA-N
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Patent
US09045486B2

Procedure details

A solution of 2-aminoethanol (10.15 g, 10.0 ml, 166 mmol, Eq: 1.00) in dichloromethane (250 ml) was cooled to −30° C. and stirred while 1,1,1-trifluoropropan-2-one (20.1 g, 16.1 ml, 179 mmol, Eq: 1.08), followed by molecular sieves (4 Å, powder <5 micron, activated; 20.0 g, 166 mmol, Eq: 1.00) were added. The mixture was stirred at −30° C. for 3 h and then allowed to warm to room temperature and left stirring for overnight. The mixture was filtered, washed with dichloromethane, and concentrated to obtain 2-methyl-2-(trifluoromethyl)oxazolidine (39) (oil, 15.60 g, 101 mmol, 60.5% yield).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
16.1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][OH:4].[F:5][C:6]([F:11])([F:10])[C:7](=O)[CH3:8]>ClCCl>[CH3:8][C:7]1([C:6]([F:11])([F:10])[F:5])[NH:1][CH2:2][CH2:3][O:4]1

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
NCCO
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
16.1 mL
Type
reactant
Smiles
FC(C(C)=O)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −30° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
WAIT
Type
WAIT
Details
left
STIRRING
Type
STIRRING
Details
stirring for overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
washed with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1(OCCN1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 101 mmol
AMOUNT: MASS 15.6 g
YIELD: PERCENTYIELD 60.5%
YIELD: CALCULATEDPERCENTYIELD 60.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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